cis-3,4-Dihydroxy-beta-ionone chemical structure and properties
cis-3,4-Dihydroxy-beta-ionone chemical structure and properties
The following technical guide provides an in-depth analysis of cis-3,4-Dihydroxy-beta-ionone , a complex norisoprenoid metabolite. This document is structured for researchers in natural product chemistry, enology, and drug discovery.[1]
Structure, Properties, and Pharmacological Significance[1][2]
Part 1: Executive Summary
cis-3,4-Dihydroxy-beta-ionone (CAS: 875666-39-0) is a specific oxygenated derivative of
-
Enological Chemistry: It serves as a non-volatile glycosidic precursor that, under acidic hydrolysis, generates 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) , the compound responsible for the "kerosene" or "petrol" aroma in aged Riesling wines.[1]
-
Pharmacology: Emerging research identifies it as a bioactive constituent in medicinal plants such as Gynura nepalensis, exhibiting potential cytotoxic and anti-inflammatory properties.[1]
Part 2: Chemical Identity & Structural Analysis[1][3][4]
2.1 Nomenclature and Classification[1][2]
-
IUPAC Name: (E)-4-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]but-3-en-2-one (Note: Numbering may vary based on megastigmane vs. systematic rules).[1][2]
-
Common Name: cis-3,4-Dihydroxy-
-ionone.[1][3][4][5][6] -
Chemical Formula:
[1] -
Molecular Weight: 224.29 g/mol (approximate, depending on hydration/glycosylation state in situ).[1]
-
Stereochemistry: The "cis" designation refers to the relative configuration of the hydroxyl groups at positions 3 and 4 on the cyclohexene ring.[1]
2.2 Structural Architecture
The molecule retains the core megastigmane skeleton of
-
Ring System: A trimethylcyclohexane ring.[1][7] In the parent
-ionone, the C5=C6 double bond is present.[1] In the 3,4-dihydroxy derivative, the functionalization occurs at the methylene carbons C3 and C4.[1] -
Side Chain: An (E)-butenone side chain at C6, responsible for the characteristic ionone UV absorbance and reactivity.[1]
-
Key Feature: The cis-diol motif creates a specific steric environment that facilitates glycosylation in plants (making it water-soluble) and influences its degradation kinetics into aromatic hydrocarbons like TDN.[1]
Graphviz Diagram: Structural Relationship
Caption: Metabolic pathway from Beta-Ionone to TDN via the cis-3,4-dihydroxy intermediate.[1][4][5]
Part 3: Physicochemical Properties[1]
The introduction of two hydroxyl groups significantly alters the physical behavior of the molecule compared to the lipophilic parent
| Property | Data / Prediction | Context |
| Physical State | Viscous oil or amorphous solid | Often isolated as a glycoside in nature.[1] |
| Solubility | High in polar solvents (MeOH, EtOH, DMSO) | Unlike |
| Boiling Point | ~361.8°C (Predicted) | significantly higher than |
| Density | ~1.13 g/cm³ | Denser than water.[1] |
| UV Absorption | Consistent with the enone chromophore.[1] | |
| Stability | Labile in acid | Rapidly dehydrates to form aromatic norisoprenoids.[1] |
Part 4: Biosynthesis and Natural Occurrence[1]
4.1 Biosynthetic Pathway
The compound is an apocarotenoid , derived from the enzymatic cleavage of carotenoids (like
-
Carotenoid Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) cleave
-carotene at the 9,10 position to yield -ionone.[1] -
Hydroxylation: Cytochrome P450 monooxygenases (e.g., CYP members) introduce hydroxyl groups at the C3 and C4 positions.[1] This is a detoxification and solubilization strategy employed by plants (e.g., Vitis vinifera, Gynura nepalensis).[1]
-
Glycosylation: The free diol is often converted to a glucoside (e.g., 3,4-dihydroxy-
-ionone-3-O- -D-glucoside) for storage in the vacuole.[1]
4.2 Natural Sources[1][5]
-
Medicinal Herbs: Isolated from Gynura nepalensis (Asteraceae), where it contributes to the plant's phytochemical profile.[1]
-
Grapevine (Vitis vinifera): Accumulates in leaves and berries, particularly in Riesling varieties.[1] It acts as a "flavor potential" molecule—flavorless in the fruit but releasing aroma upon fermentation and aging.[1]
Part 5: Biological & Pharmacological Activity[1]
Recent studies have screened cis-3,4-dihydroxy-
5.1 Cytotoxicity and Anticancer Potential
Research indicates that oxygenated ionone derivatives exhibit cytotoxicity against specific human cancer cell lines.[1]
-
Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and cell cycle arrest.[1]
-
Structure-Activity Relationship (SAR): The presence of the enone side chain (Michael acceptor) is crucial for interaction with cellular thiols, while the ring hydroxylation modulates solubility and uptake.[1]
5.2 Role as a TDN Precursor (Wine Chemistry)
In the context of enology, this compound is a critical quality marker.[1]
-
The "Petrol" Note: In acidic wine conditions (pH 3.0–3.5), the glycoside is hydrolyzed, releasing free cis-3,4-dihydroxy-
-ionone.[1] -
Dehydration: The free diol undergoes acid-catalyzed dehydration and rearrangement to form TDN.[1]
-
Threshold: TDN has a sensory threshold of ~2 µg/L. High concentrations of the precursor in grapes (due to sun exposure or water stress) lead to intense kerosene notes in aged wines.[1]
Part 6: Isolation and Analysis Protocol
Objective: Isolation of cis-3,4-dihydroxy-
6.1 Extraction Workflow
-
Solvent Extraction:
-
Partitioning:
-
Chromatography (Purification):
6.2 Analytical Characterization (NMR Expectations)
To validate the structure, Proton (
-
H NMR Signatures:
-
Side Chain: Doublet at
~2.3 ppm (Methyl ketone), Olefinic protons at ~6.1 (d) and 7.2 (d) ppm (trans-enone system).[1] -
Ring Methyls: Three singlets around
1.0–1.2 ppm (gem-dimethyl and C5-methyl).[1] -
Carbinol Protons (H3/H4): Multiplets in the
3.5–4.5 ppm range, shifted downfield due to hydroxyl attachment.[1]
-
- C NMR Signatures:
Part 7: References
-
BioCrick. (n.d.).[1] cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0.[1][4][6] Retrieved from
-
ChemicalBook. (2025).[1][2][6] cis-3,4-Dihydroxy-beta-ionone Properties and Suppliers. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Dihydroxy-beta-ionone Compound Summary. Retrieved from
-
Winterhalter, P. (1991).[1] 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) formation in wine.[1][10] 1. Studies on the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol rationalizing the origin of TDN and related C13 norisoprenoids. Journal of Agricultural and Food Chemistry. (Contextual grounding for TDN pathway).
-
Zhang, Y., et al. (2014).[1] Study on chemical constituents from cultivated Gynura nepalensis. Zhongguo Zhong Yao Za Zhi, 39(20), 3960-3965.[1] (Source of isolation protocol).
Sources
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. Dihydroxy-beta-ionone | C13H22O3 | CID 15693868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-3,4-Dihydroxy-beta-ionone | CAS:875666-39-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. JNJ-26481585 | CAS:875320-29-9 | Potent HDAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 3-(Hydroxyacetyl)indole | CAS:2400-51-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cis-3,4-Dihydroxy-β-ionone | 875666-39-0 [chemicalbook.com]
- 7. Dihydro-beta-ionone | SIELC Technologies [sielc.com]
- 8. CN101781183A - Preparation method of beta-ionone - Google Patents [patents.google.com]
- 9. bmse001269 Beta-Ionone at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
